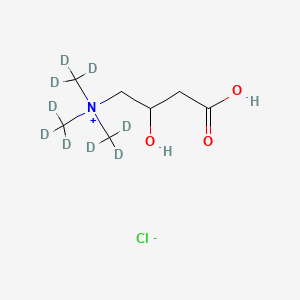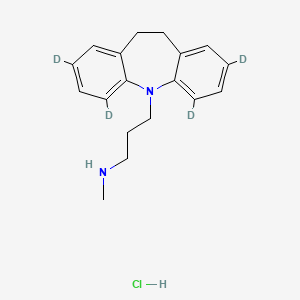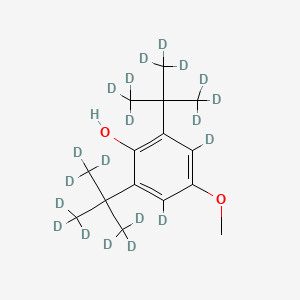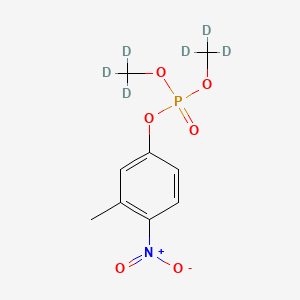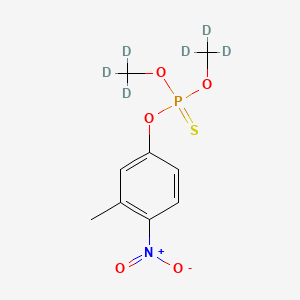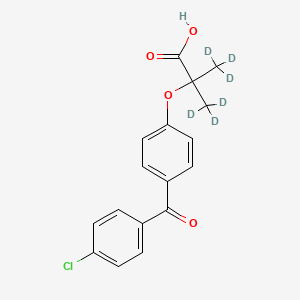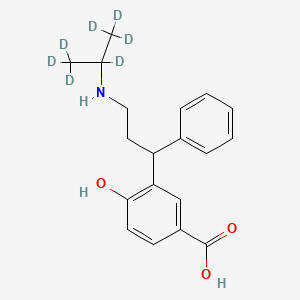
rac 5-Carboxy Desisopropyl Tolterodine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 5-Carboxy Desisopropyl Tolterodine-d7: is a deuterated analog of rac 5-Carboxy Desisopropyl Tolterodine, which is a metabolite of Tolterodine. Tolterodine is a medication used to treat overactive bladder with symptoms of urinary frequency, urgency, or urge incontinence . The deuterated version, this compound, is often used in scientific research for its stable isotope labeling properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 5-Carboxy Desisopropyl Tolterodine-d7 involves multiple steps, starting from the precursor Tolterodine. The process typically includes:
Deuteration: Introduction of deuterium atoms into the Tolterodine molecule to form the deuterated analog.
Oxidation: Conversion of the hydroxyl group to a carboxyl group.
Purification: Isolation and purification of the final product to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms.
Catalytic Oxidation: Employing catalysts to facilitate the oxidation process.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Chemical Reactions Analysis
Types of Reactions
rac 5-Carboxy Desisopropyl Tolterodine-d7 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carboxyl groups.
Reduction: Reduction of carboxyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Scientific Research Applications
rac 5-Carboxy Desisopropyl Tolterodine-d7 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: For tracing metabolic pathways and studying enzyme activities.
Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of rac 5-Carboxy Desisopropyl Tolterodine-d7 involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased urinary frequency and urgency . The deuterated analog is used to study these mechanisms more precisely due to its stable isotope properties.
Comparison with Similar Compounds
Similar Compounds
rac 5-Carboxy Desisopropyl Tolterodine: The non-deuterated analog.
Tolterodine: The parent compound used to treat overactive bladder.
5-Hydroxymethyl Tolterodine: Another metabolite of Tolterodine.
Uniqueness
Properties
IUPAC Name |
3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJBTVDQUGPBU-GYDXGMDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747291 |
Source


|
| Record name | 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189868-60-7 |
Source


|
| Record name | 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


